![molecular formula C13H7BrClF3O2 B14520780 2-Bromo-5-[2-chloro-4-(trifluoromethyl)phenoxy]phenol CAS No. 62916-26-1](/img/structure/B14520780.png)
2-Bromo-5-[2-chloro-4-(trifluoromethyl)phenoxy]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-[2-chloro-4-(trifluoromethyl)phenoxy]phenol is an organic compound that belongs to the class of aryloxy phenols This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenoxy phenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-[2-chloro-4-(trifluoromethyl)phenoxy]phenol typically involves a multi-step process. One common method is the nucleophilic aromatic substitution reaction between an aryl halide and resorcinol. This reaction is often catalyzed by a transition metal catalyst, such as palladium, to facilitate the substitution process . The reaction conditions usually include the use of a suitable solvent, such as tetrahydrofuran (THF), and a base, such as potassium carbonate, to promote the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps, such as recrystallization or chromatography, may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-[2-chloro-4-(trifluoromethyl)phenoxy]phenol can undergo various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by nucleophiles.
Oxidation and Reduction: The phenolic group in the compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, with reaction conditions involving a base and a suitable solvent.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield substituted phenols, while oxidation can produce quinones.
Scientific Research Applications
2-Bromo-5-[2-chloro-4-(trifluoromethyl)phenoxy]phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Bromo-5-[2-chloro-4-(trifluoromethyl)phenoxy]phenol involves its interaction with specific molecular targets and pathways. For example, the compound may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The presence of the trifluoromethyl group can enhance the compound’s binding affinity to its target by forming strong interactions with the protein’s active site .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-chlorobenzotrifluoride
- 2-Bromo-5-(trifluoromethyl)aniline
- 2-Chloro-5-(trifluoromethyl)phenol
Uniqueness
2-Bromo-5-[2-chloro-4-(trifluoromethyl)phenoxy]phenol is unique due to the combination of bromine, chlorine, and trifluoromethyl groups in its structure. This combination imparts specific chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.
Properties
CAS No. |
62916-26-1 |
|---|---|
Molecular Formula |
C13H7BrClF3O2 |
Molecular Weight |
367.54 g/mol |
IUPAC Name |
2-bromo-5-[2-chloro-4-(trifluoromethyl)phenoxy]phenol |
InChI |
InChI=1S/C13H7BrClF3O2/c14-9-3-2-8(6-11(9)19)20-12-4-1-7(5-10(12)15)13(16,17)18/h1-6,19H |
InChI Key |
BEACYHWCNUZELP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Pentyl-6-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B14520713.png)
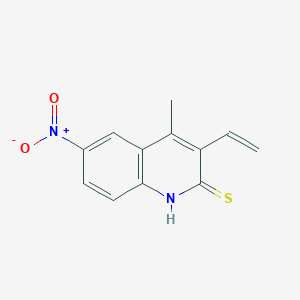
![Ethyl cyano[3-(ethylsulfanyl)cyclohexylidene]acetate](/img/structure/B14520724.png)
![N-(4-{[(2-Phenylethyl)carbamothioyl]amino}benzoyl)glycine](/img/structure/B14520726.png)
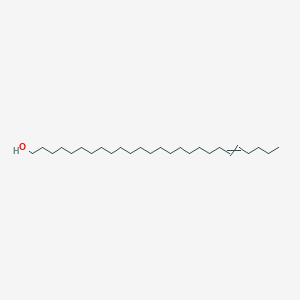
![2-{[(5-Methylfuran-2-yl)sulfanyl]methyl}benzamide](/img/structure/B14520740.png)
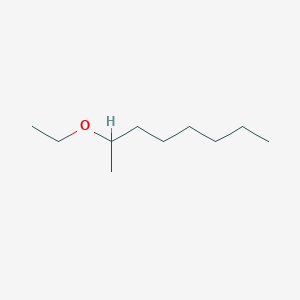

![{[(2,6-Dichloropyridin-3-yl)oxy]methyl}propanedioic acid](/img/structure/B14520754.png)
![N,N'-[Decane-1,10-diylbis(oxy-4,1-phenylene)]dianiline](/img/structure/B14520755.png)
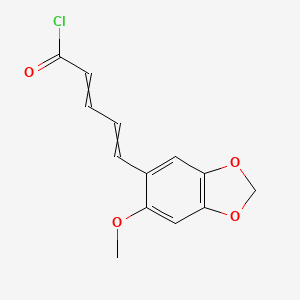
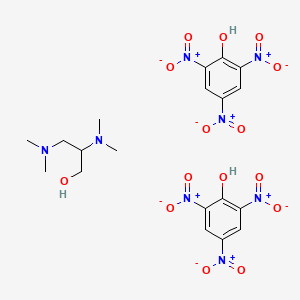
![Ethyl 2-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B14520770.png)
![2-{[(Diethylamino)methyl]imino}-3-(4-methylphenyl)-1,3-thiazolidin-4-one](/img/structure/B14520775.png)
